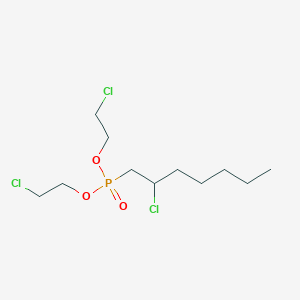
4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile can be achieved through several methods. One common approach involves the cyclization of amido-nitriles. This reaction typically proceeds under mild conditions and can include a variety of functional groups . Another method involves the rearrangement of amidines and ketones under transition-metal-free conditions .
Industrial Production Methods: Industrial production of this compound often relies on scalable and efficient synthetic routes. The use of commercially available starting materials, such as amidines and ketones, allows for cost-effective production. The reaction conditions are optimized to ensure high yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents to form imidazole derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Substitution reactions, particularly at the nitrogen atoms, can lead to a wide range of functionalized imidazoles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Aplicaciones Científicas De Investigación
4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Mecanismo De Acción
The mechanism of action of 4-Methyl-2,5-dihydro-1H-imidazole-5-carbonitrile involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in therapeutic effects .
Similar Compounds:
4,5-Dihydro-2-methyl-1H-imidazole: This compound shares a similar structure but lacks the nitrile group.
4,5-Dihydro-2-(phenylmethyl)-1H-imidazole: This compound has a phenylmethyl group instead of a methyl group.
Uniqueness: this compound is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various functionalized imidazoles .
Propiedades
| 141690-51-9 | |
Fórmula molecular |
C5H7N3 |
Peso molecular |
109.13 g/mol |
Nombre IUPAC |
4-methyl-2,5-dihydro-1H-imidazole-5-carbonitrile |
InChI |
InChI=1S/C5H7N3/c1-4-5(2-6)8-3-7-4/h5,8H,3H2,1H3 |
Clave InChI |
JEUUDKDSQIAAAM-UHFFFAOYSA-N |
SMILES canónico |
CC1=NCNC1C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(Trimethylstannyl)[1,1'-biphenyl]-3-sulfonamide](/img/structure/B14265664.png)

![Methanone, bis[1-[[2-(trimethylsilyl)ethoxy]methyl]-1H-pyrazol-5-yl]-](/img/structure/B14265690.png)
![4-Methoxy-N-{2-[(pyridin-4-yl)amino]pyridin-3-yl}benzene-1-sulfonamide](/img/structure/B14265700.png)

![2-Furanmethanol, 5-[1-[(4-fluorophenyl)methyl]-1H-indazol-3-yl]-](/img/structure/B14265729.png)

